molecular formula C22H34BFN2O4 B578086 Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate CAS No. 1256360-53-8

Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate

Cat. No. B578086
M. Wt: 420.332
InChI Key: XJNRONOMJJOLMD-UHFFFAOYSA-N
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Description

Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate is an important intermediate in many biologically active compounds . It is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Synthesis Analysis

The compound is obtained through a two-step substitution reaction . The first step involves the reaction of tert-butyl-4-hydroxypiperdine-1-carboxylate with 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethyl bromide. The second step involves the reaction of the resulting product with piperazine .


Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

The compound is an important intermediate in many biologically active compounds . It is involved in carbon-carbon coupling and carbon heterocoupling reactions . It is also one of the important nucleophiles in the Suzuki reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 404.31 . It is a solid at room temperature . The InChI key of the compound is YDXOOIAHGJQCCR-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate serves as a critical intermediate in the synthesis of biologically active compounds, including crizotinib. Its synthesis involves multi-step reactions starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, with the total yield of the process reported at 49.9%. The structural confirmation was achieved through mass spectrometry (MS) and proton nuclear magnetic resonance (^1HNMR) spectroscopy (Kong et al., 2016).

Crystal Structure Analysis

The crystal structure of related sterically congested piperazine derivatives has been prepared using a modified Bruylants approach, highlighting the compound's role in generating pharmacologically useful cores due to its unique chemistry with a second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).

Biological Evaluation

Compounds synthesized from tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been evaluated for their antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity and was characterized by various spectroscopic techniques along with single-crystal X-ray diffraction data, providing insights into its three-dimensional architecture (Sanjeevarayappa et al., 2015).

Antimalarial Activity

Further research into tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate derivatives has identified their potential anti-malarial activity. The crystal structures of active and non-active derivatives have been studied, indicating the importance of molecular conformation and intermolecular interactions for generating biological activity (Cunico et al., 2009).

Density Functional Theory (DFT) Studies

DFT studies on tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, have revealed its optimized molecular structure, molecular electrostatic potential, and frontier molecular orbitals. These studies provide insights into the physicochemical properties of the compound, highlighting its importance in the synthesis of biologically active molecules (Ye et al., 2021).

Safety And Hazards

The compound should be stored in an inert atmosphere at 2-8°C . It has a GHS07 signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BFN2O4/c1-20(2,3)28-19(27)26-13-11-25(12-14-26)15-16-9-8-10-17(18(16)24)23-29-21(4,5)22(6,7)30-23/h8-10H,11-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNRONOMJJOLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682374
Record name tert-Butyl 4-{[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate

CAS RN

1256360-53-8
Record name tert-Butyl 4-{[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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